
4,4,6-Trimethyl-2-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-2-propyl-1,3-dioxane is an organic compound with the molecular formula C10H20O2. It belongs to the class of dioxanes, which are heterocyclic acetals. This compound is characterized by its unique structure, which includes a six-membered ring with two oxygen atoms and several alkyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-propyl-1,3-dioxane typically involves the acetalization of aldehydes or ketones with diols. One common method is the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or strong acids are used to drive the reaction efficiently. The reaction temperature and time are optimized to maximize the selectivity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,6-Trimethyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4,6-Trimethyl-2-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4,4,6-Trimethyl-2-propyl-1,3-dioxane exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways involve interactions with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A simpler dioxane with no alkyl substituents.
4,4,6-Trimethyl-1,3-dioxane: Similar structure but lacks the propyl group.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains additional functional groups.
Uniqueness
4,4,6-Trimethyl-2-propyl-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
5466-81-9 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-5-6-9-11-8(2)7-10(3,4)12-9/h8-9H,5-7H2,1-4H3 |
Clave InChI |
PGMLMEISMYASAA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OC(CC(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


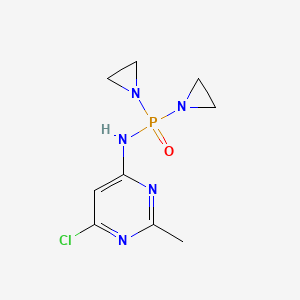
![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
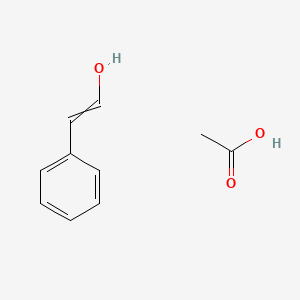
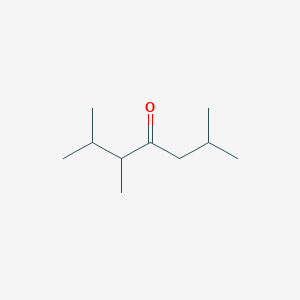
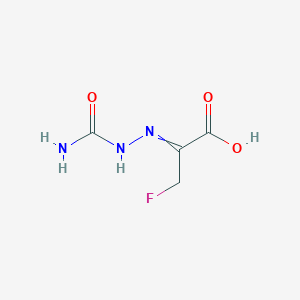
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)
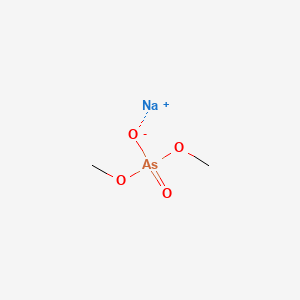

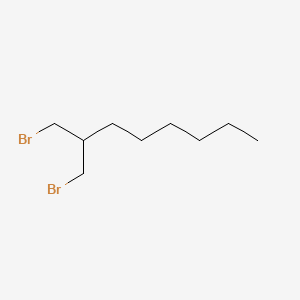
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)

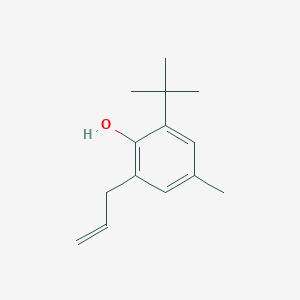
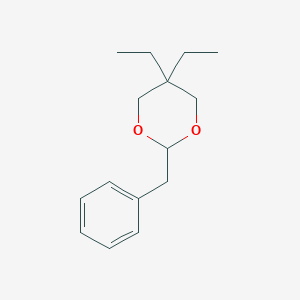
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
